7-(furan-2-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
The compound 7-(furan-2-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic molecule that belongs to the class of thiazolopyridazines. This compound is characterized by its unique structure, which includes a furan ring, a phenylpiperazine moiety, and a pyrrolidine ring, all connected through a thiazolopyridazine core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(furan-2-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Thiazolopyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Attachment of the Phenylpiperazine Moiety: This step often involves nucleophilic substitution reactions where the phenylpiperazine is attached to an electrophilic center on the intermediate compound.
Incorporation of the Pyrrolidine Ring: This can be done through reductive amination or other suitable methods to introduce the pyrrolidine ring.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the phenylpiperazine moiety.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while reduction could produce a hydroxylated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, compounds with similar structures have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, 7-(furan-2-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one might be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or neuroprotective properties.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, modulating their activity. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding domain.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridazine Derivatives: These compounds share the core structure and might have similar biological activities.
Phenylpiperazine Derivatives: Known for their psychoactive properties and use in pharmaceuticals.
Furan Derivatives: Often explored for their antimicrobial and anti-inflammatory activities.
Uniqueness
The uniqueness of 7-(furan-2-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one lies in its combination of these diverse functional groups, which could confer a unique profile of biological activities and chemical reactivity.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules
Properties
IUPAC Name |
7-(furan-2-yl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3S/c32-20(29-14-12-28(13-15-29)18-7-2-1-3-8-18)17-31-24(33)22-23(21(27-31)19-9-6-16-34-19)35-25(26-22)30-10-4-5-11-30/h1-3,6-9,16H,4-5,10-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQOBOCYMFOOCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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